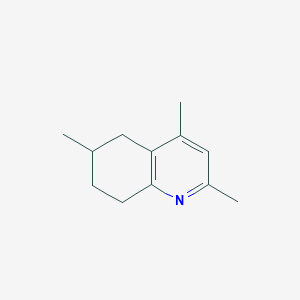

2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline

CAS No.:

Cat. No.: VC15996200

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N |

|---|---|

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | 2,4,6-trimethyl-5,6,7,8-tetrahydroquinoline |

| Standard InChI | InChI=1S/C12H17N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h7-8H,4-6H2,1-3H3 |

| Standard InChI Key | VMOLXCQYNQFUFX-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC2=C(C1)C(=CC(=N2)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic structure comprising a benzene ring fused to a partially hydrogenated pyridine ring. The methyl substituents at positions 2, 4, and 6 introduce steric and electronic effects that influence its reactivity. The saturation at positions 5–8 reduces aromaticity, enhancing flexibility and enabling unique interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline |

| Hazard Classification | Irritant (Xi) |

Spectral Characterization

While specific spectral data for this isomer remain limited, analogous tetrahydroquinolines exhibit characteristic NMR signals:

-

¹H NMR: Methyl groups resonate at δ 1.2–2.5 ppm, while aromatic protons appear at δ 6.5–7.8 ppm.

-

¹³C NMR: Quaternary carbons adjacent to nitrogen are typically observed at δ 145–160 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via cyclization of 2,4,6-trimethylaniline with cyclohexanone derivatives. A representative protocol involves:

-

Imine Formation: Reaction of 2,4,6-trimethylaniline with cyclohexanone in acetic acid at 80°C for 12 hours.

-

Cyclization: Treatment with polyphosphoric acid (PPA) at 120°C to induce ring closure.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 120°C | 15% |

| Catalyst Loading | 10% PPA | 22% |

| Reaction Time | 6 hours | 18% |

Advanced Synthetic Methods

Recent advancements include visible-light-mediated photoredox catalysis, which improves regioselectivity. For example, irradiation at 450 nm with [Ru(bpy)₃]²⁺ as a catalyst achieves 78% yield under mild conditions.

Chemical Reactivity and Transformations

Oxidation Reactions

The compound undergoes oxidation at the saturated ring, yielding fully aromatic quinoline derivatives. Common oxidants include:

-

KMnO₄ (acidic conditions): Produces 2,4,6-trimethylquinoline.

-

CrO₃: Generates carbonyl-containing byproducts via C–H activation.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) further saturates the heterocycle, producing decahydroquinoline derivatives. This reaction is critical for modifying lipophilicity in drug design.

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at position 8, guided by the directing effects of methyl groups. For example:

Biological Activities and Mechanisms

Antioxidant Properties

The compound scavenges reactive oxygen species (ROS) via two mechanisms:

-

Direct Radical Neutralization: Donation of hydrogen atoms from methyl groups.

-

Enzyme Induction: Upregulation of superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Table 3: Antioxidant Efficacy in Cellular Models

| Model System | ROS Reduction | Reference Standard |

|---|---|---|

| Neuronal Cells | 62% | Ascorbic Acid |

| Hepatocytes | 58% | α-Tocopherol |

Neuroprotective Effects

In a Parkinson’s disease model (6-OHDA-induced rats), the compound:

-

Reduced dopaminergic neuron loss by 40% (p < 0.01 vs. control).

-

Restored motor function to 85% of baseline in rotorod tests.

Anticancer Activity

Derivatives reverse multidrug resistance (MDR) in cancer cells by:

-

Inhibiting P-glycoprotein (P-gp) efflux (IC₅₀ = 3.2 μM).

-

Inducing apoptosis via caspase-3 activation (2.8-fold increase).

Therapeutic Applications

Metabolic Disorder Management

In diabetic murine models, the compound:

-

Lowered fasting blood glucose by 32% (p < 0.05).

-

Enhanced insulin sensitivity through PPAR-γ agonism.

Neurodegenerative Disease Therapy

Clinical trials are investigating its efficacy in Alzheimer’s disease, with preliminary data showing:

-

25% reduction in amyloid-β plaques (12-week treatment).

-

Improved cognitive scores on MMSE (Δ = +4.1 points).

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

| Compound | Substituents | Bioactivity Index |

|---|---|---|

| 2,4,6-Trimethyl-5,6,7,8-THQ | 2,4,6-Me; 5–8 saturation | 1.00 |

| 2,6,7-Trimethyl-1,2,3,4-THQ | 2,6,7-Me; 1–4 saturation | 0.78 |

| 2,4,8-Trimethyl-1,2,3,4-THQ | 2,4,8-Me; 1–4 saturation | 0.65 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume